

Troubleshooting inconsistent PQR626 results

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Compound of Interest

Compound Name: PQR626

Cat. No.: B15543652

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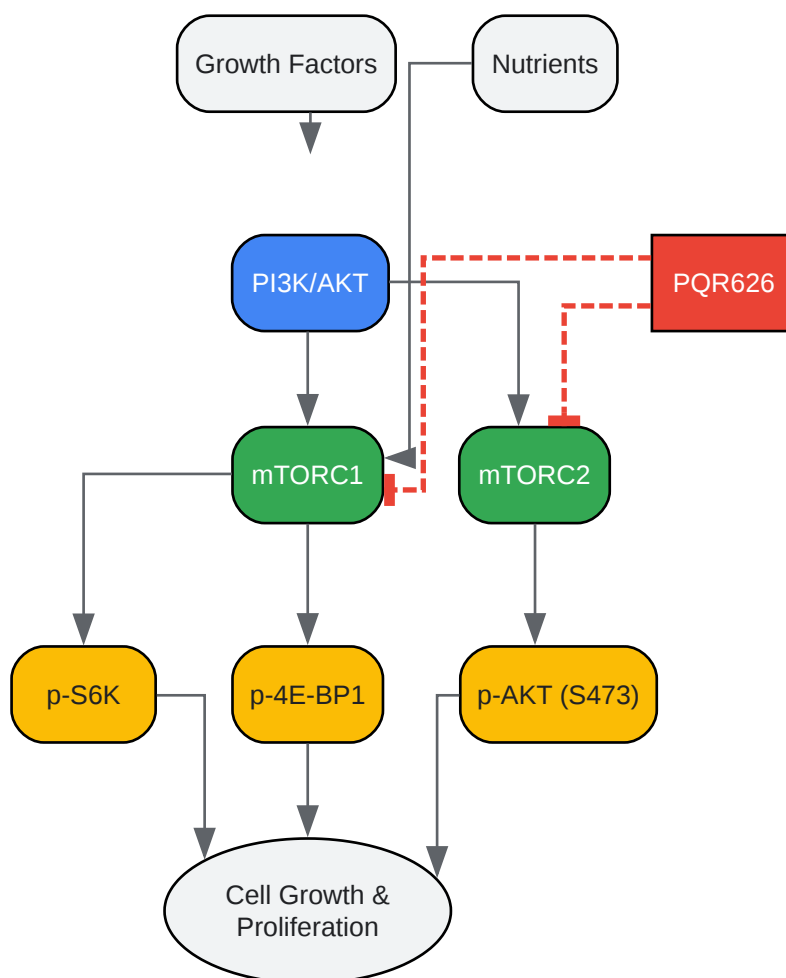
PQR626 Technical Support Center

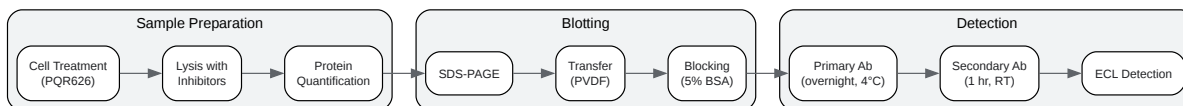
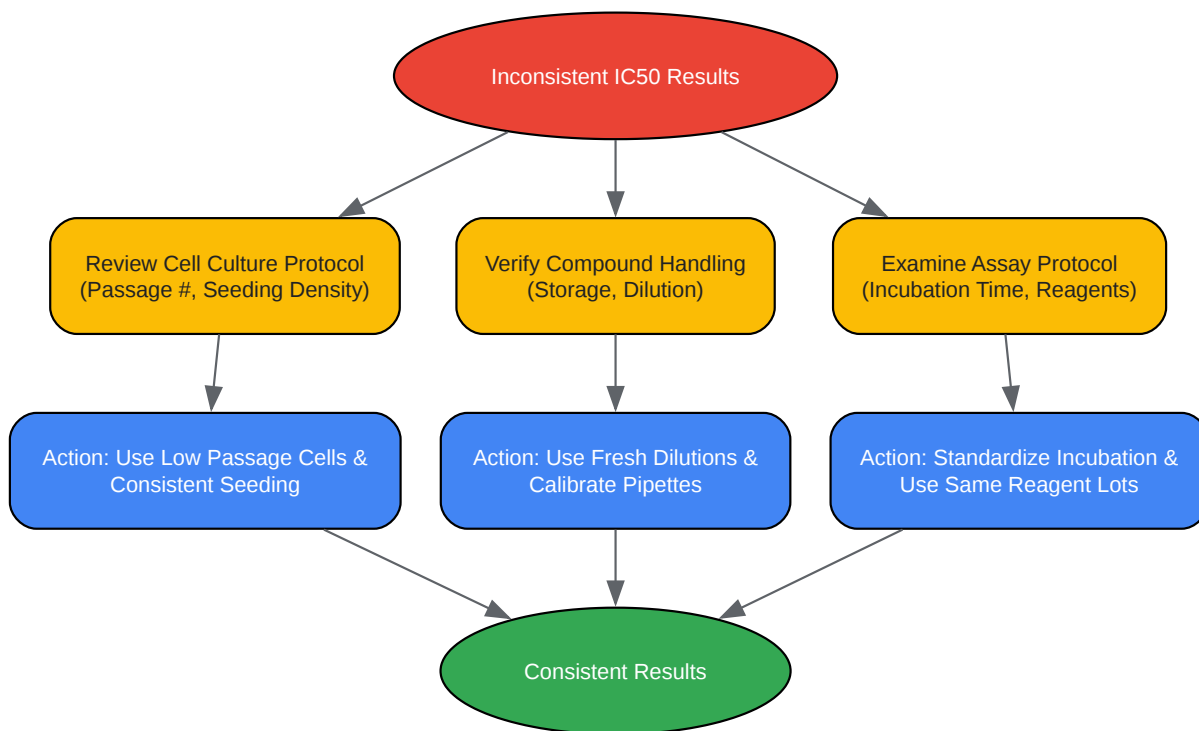
This guide provides troubleshooting for inconsistent results in experiments involving **PQR626**, a potent and selective ATP-competitive inhibitor of the mTOR kinase. It is intended for researchers, scientists, and drug development professionals.

Understanding PQR626 and the mTOR Pathway

PQR626 is a small molecule inhibitor targeting the kinase domain of the mammalian target of rapamycin (mTOR). mTOR is a serine/threonine kinase that forms two distinct protein complexes, mTORC1 and mTORC2, which are central regulators of cell growth, proliferation, metabolism, and survival.^{[1][2][3][4]} By inhibiting both mTORC1 and mTORC2, **PQR626** affects downstream signaling, including the phosphorylation of key substrates like S6 Kinase (S6K) and 4E-BP1.^[1]

To visualize the core mechanism, the following diagram illustrates the simplified mTOR signaling pathway and the point of inhibition by **PQR626**.





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